molecular formula C5H9BrN4O B1413062 2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine CAS No. 2091112-45-5

2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine

Cat. No.: B1413062
CAS No.: 2091112-45-5
M. Wt: 221.06 g/mol
InChI Key: XZFFEQCIKCGOLH-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound encompasses a complex arrangement of functional groups centered around a 1,2,4-triazole ring system. The compound possesses the molecular formula C₅H₉BrN₄O with a molecular weight of 221.06 g/mol, establishing it as a moderate-sized heterocyclic molecule with multiple reactive sites. The structural framework consists of a central 1,2,4-triazole ring bearing a bromine substituent at the 3-position and a methyl group attached to the nitrogen at the 1-position, connected through an ether oxygen linkage to a two-carbon chain terminating in a primary amine group.

The crystallographic parameters derived from computational predictions indicate a density of 1.84 ± 0.1 g/cm³, suggesting a relatively compact molecular packing arrangement that reflects the presence of the bromine atom and the hydrogen bonding capabilities of the amine functionality. The compound exhibits a predicted boiling point of 348.5 ± 44.0°C, which demonstrates significant thermal stability attributed to the aromatic triazole system and intermolecular hydrogen bonding interactions. The acid dissociation constant (pKa) of 7.39 ± 0.10 indicates that the compound exists primarily in its neutral form under physiological conditions, with the ethanamine side chain serving as the primary basic center.

The spatial arrangement of the molecule reveals several key conformational features that influence its overall three-dimensional structure. The ether oxygen bridge creates a flexible linkage between the triazole ring and the ethanamine chain, allowing for rotational freedom around the carbon-oxygen and oxygen-carbon bonds. This flexibility enables the molecule to adopt multiple conformations, with the preferred geometry likely determined by intramolecular interactions and crystal packing forces. The bromine substituent at the 3-position of the triazole ring introduces significant steric bulk and electronic effects that influence both the planarity of the ring system and the overall molecular geometry.

The ethanamine side chain extends from the triazole core through the ether linkage, creating an extended molecular architecture that provides multiple sites for intermolecular interactions. The primary amine terminus serves as both a hydrogen bond donor and acceptor, contributing to the compound's ability to form extensive hydrogen bonding networks in crystalline structures. The positioning of the bromine atom relative to the ether oxygen and amine functionality creates specific electrostatic and steric environments that influence the compound's reactivity and binding properties.

Computational Modeling of Electronic Structure

The electronic structure of this compound exhibits characteristic features of nitrogen-rich heterocyclic compounds with significant electron density localization around the triazole ring system. Density functional theory calculations on related 1,2,4-triazole derivatives have demonstrated that the electronic distribution within these systems is heavily influenced by the nitrogen atoms, which serve as both electron-donating and electron-withdrawing centers depending on their position and substitution pattern. The presence of three nitrogen atoms within the five-membered ring creates a highly polarized electronic environment that affects both the compound's reactivity and its interaction with other molecules.

The bromine substituent at the 3-position introduces significant electronic perturbations to the triazole ring system through both inductive and resonance effects. The high electronegativity of bromine creates an electron-withdrawing influence that reduces electron density on the adjacent carbon and nitrogen atoms, thereby affecting the overall electronic distribution throughout the molecule. This electronic modulation has important implications for the compound's chemical reactivity, particularly in nucleophilic substitution reactions and metal coordination processes.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels provide critical insights into the compound's electronic properties and reactivity patterns. Studies on similar triazole derivatives have shown that the HOMO-LUMO energy gap typically ranges from 4 to 6 electron volts, with the exact value depending on the nature and position of substituents. The presence of the bromine atom and the ether linkage in this compound likely influences these energy levels, with the electron-withdrawing bromine decreasing both HOMO and LUMO energies while the electron-donating ether oxygen provides a counterbalancing effect.

The dipole moment of the molecule reflects the asymmetric distribution of electron density created by the combination of the polar triazole ring, the bromine substituent, and the ethanamine side chain. Computational studies on related triazole compounds have revealed dipole moments ranging from 2 to 6 Debye units, with the exact value depending on the specific substitution pattern and molecular conformation. The presence of multiple polar functional groups in this compound suggests a significant dipole moment that influences the compound's solubility properties and intermolecular interactions.

Fukui indices and other reactivity descriptors provide valuable information about the preferred sites for electrophilic and nucleophilic attack within the molecule. The nitrogen atoms in the triazole ring exhibit varying degrees of nucleophilicity, with the substitution pattern and electronic effects determining the relative reactivity of each position. The ethanamine side chain represents a highly nucleophilic center due to the presence of the primary amine group, while the carbon atoms adjacent to the bromine substituent may serve as electrophilic centers under appropriate reaction conditions.

Comparative Analysis with Related 1,2,4-Triazole Derivatives

The structural and electronic properties of this compound can be effectively understood through comparison with related 1,2,4-triazole derivatives that share similar substitution patterns or functional group arrangements. The compound 3-bromo-1-methyl-1,2,4-triazole serves as a direct structural analog, differing only by the absence of the ethanamine ether side chain. This simpler analog exhibits a molecular weight of 161.98 g/mol and demonstrates different physical properties, including a lower boiling point of 255.9°C at 760 mmHg and a density of 1.93 g/cm³.

Comparative analysis reveals that the addition of the ethanamine ether side chain significantly modifies the compound's properties. The molecular weight increase from 161.98 g/mol to 221.06 g/mol reflects the substantial structural expansion, while the boiling point elevation from 255.9°C to 348.5°C demonstrates the impact of additional hydrogen bonding capabilities provided by the primary amine group. The density change from 1.93 g/cm³ to 1.84 g/cm³ indicates a less compact molecular packing arrangement in the extended derivative, likely due to the increased molecular volume and flexibility introduced by the ether linkage.

The compound 4-bromo-1-methyl-1H-1,2,3-triazole provides an important isomeric comparison, featuring the same molecular formula C₃H₄BrN₃ as the core triazole portion but with a different nitrogen arrangement. This positional isomerism creates distinct electronic environments and reactivity patterns, highlighting the importance of nitrogen positioning within triazole ring systems. The 1,2,3-triazole isomer exhibits different hydrogen bonding capabilities and electronic distribution patterns compared to the 1,2,4-triazole framework found in the target compound.

Studies on cocrystal structures of related triazole derivatives with protein targets have revealed important structure-activity relationships that provide insights into the binding properties of this compound. For example, crystal structures of pyrazolo[1,5-a]pyrimidine derivatives containing 1,2,4-triazole substituents have shown that both the 1- and 2-position nitrogen atoms of the triazole ring can participate in hydrogen bonding interactions with amino acid residues and water molecules. The specific geometry and orientation of these interactions depend critically on the dihedral angles between the triazole ring and adjacent aromatic systems, with optimal angles typically ranging from 3° to 16°.

The following table summarizes key comparative data for related triazole derivatives:

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Structural Features
3-Bromo-1-methyl-1,2,4-triazole 161.98 255.9 1.93 Basic triazole core
4-Bromo-1-methyl-1H-1,2,3-triazole 161.98 - - Isomeric triazole arrangement
This compound 221.06 348.5 1.84 Extended ether-amine chain
2-(1H-1,2,4-Triazol-5-ylthio)ethanamine 144.20 - - Sulfur-linked analog

The presence of heteroatom linkages in the side chain provides additional points of comparison. The compound 2-(1H-1,2,4-triazol-5-ylthio)ethanamine features a sulfur atom in place of the oxygen ether linkage, creating different electronic and steric environments. The sulfur analog exhibits a lower molecular weight of 144.20 g/mol due to the absence of both the bromine substituent and the methyl group on the triazole ring. This comparison highlights the cumulative effects of multiple structural modifications on the overall properties of triazole derivatives.

The dihedral angles between the triazole ring and substituent groups play a crucial role in determining the compound's three-dimensional structure and binding properties. Studies on related systems have shown that optimal binding configurations often require dihedral angles in the range of 3° to 16°, with larger angles leading to reduced binding affinity due to improper geometric alignment of hydrogen bonding interactions. The flexible ether linkage in this compound allows for conformational adjustments that can optimize these critical angular relationships during molecular recognition processes.

Properties

IUPAC Name

2-[(5-bromo-2-methyl-1,2,4-triazol-3-yl)oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrN4O/c1-10-5(11-3-2-7)8-4(6)9-10/h2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFFEQCIKCGOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazole Core via Azide-Alkyne Cycloaddition (Click Chemistry)

A prevalent approach involves the formation of the 1,2,3-triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly regioselective and efficient.

  • Preparation of the Azide Intermediate :
    The key azide precursor, 3-bromo-1-methyl-1H-1,2,4-triazol-5-yl azide, is synthesized by nucleophilic substitution or halogenation of the corresponding amine or triazole derivative, followed by azidation. Literature indicates that azide formation can be achieved via diazotransfer reactions or direct substitution of halogenated triazoles with sodium azide in polar aprotic solvents like DMF or DMSO at elevated temperatures (~70°C).

  • CuAAC Reaction Conditions :
    The azide reacts with an appropriate alkyne derivative, such as ethynyl ethanol , in the presence of CuI or CuSO₄ with a base like triethylamine or Hunig’s base, in solvents such as acetonitrile or a mixture of acetonitrile and water. Typical conditions involve room temperature to 50°C for 3 hours, yielding the 1H-1,2,3-triazole with high regioselectivity and yields ranging from 76% to 82%.

Research Findings :

  • The synthesis of similar triazole derivatives via click chemistry has been well-documented, with yields up to 82% under mild conditions, emphasizing the method's robustness.

Preparation of the Brominated and Methylated Triazole Intermediate

The bromination at the 3-position and methylation at the N1 position are critical steps:

  • Methylation :
    Starting from a triazole precursor, methylation at the N1 position can be achieved using methyl iodide (MeI) or methyl sulfate in the presence of a base such as potassium carbonate in polar aprotic solvents like acetone or DMF at room temperature or slightly elevated temperatures (~50°C).

  • Bromination :
    The selective bromination at the 3-position of the methylated triazole can be performed using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under light irradiation, in solvents such as carbon tetrachloride or acetonitrile, at temperatures around 0–25°C. The reaction typically proceeds with regioselectivity, yielding the desired brominated intermediate.

Notes :

  • The bromination step is sensitive to overbromination; thus, controlled addition and reaction monitoring are essential.
  • The methylation step is straightforward, with high yields (>85%) reported in literature.

Etherification to Form the Oxyethyl Linkage

The key step involves linking the triazole core to the ethanamine moiety via an ether bond:

  • Method :
    Nucleophilic substitution of the brominated triazole with an aminoethanol derivative, such as ethanolamine , is achieved through SN2 reactions.
    Conditions include heating in polar aprotic solvents like dry DMF or DMSO, with a base such as potassium carbonate or sodium hydride, at temperatures between 50–80°C.
    The reaction proceeds with high efficiency, yielding the target compound with yields often exceeding 80%.

  • Alternative Approach :
    Activation of the bromide as a tosylate followed by nucleophilic substitution with ethanamine can also be employed, providing cleaner reaction profiles.

Final Purification and Characterization

Purification typically involves column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexanes). Confirmatory techniques include NMR, HRMS, and IR spectroscopy, ensuring the correct substitution pattern and purity.

Data Table: Summary of Preparation Methods

Step Reagents Conditions Yield Remarks
Azide formation Sodium azide, halogenated triazole DMF, 70°C 78% Efficient azidation of halogenated triazole intermediates
Click cycloaddition Azide, alkyne, CuI, Et₃N Room temp to 50°C 76–82% High regioselectivity, mild conditions
Methylation Methyl iodide, K₂CO₃ Acetone, RT to 50°C >85% N-methylation at N1 position
Bromination NBS, AIBN Acetonitrile, 0–25°C Controlled, high regioselectivity Bromination at 3-position
Etherification Ethanamine, K₂CO₃ DMSO or DMF, 50–80°C >80% Formation of the oxyethyl linkage

Research Findings and Notes

  • The click chemistry approach is the most efficient and environmentally friendly, enabling rapid synthesis of the triazole core with high yields and regioselectivity.
  • Bromination and methylation steps are well-established, with control over regioselectivity critical to avoid side products.
  • The etherification step is straightforward, with nucleophilic substitution reactions providing high yields of the target compound.
  • Alternative methods, such as flow chemistry and halogen-free protocols, have been explored to improve scalability and environmental impact.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
One of the primary applications of 2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine is in the development of antifungal agents. Triazole derivatives have been widely studied for their efficacy against fungal infections. Research indicates that compounds with a triazole moiety exhibit strong antifungal properties by inhibiting the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungal cell membranes.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives showed significant activity against Candida albicans, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Agricultural Science

Pesticide Development
The compound's structure suggests potential as a pesticide or herbicide. Triazoles are known for their ability to disrupt fungal growth and can be utilized in crop protection products.

Data Table: Efficacy of Triazole Derivatives as Pesticides

CompoundTarget OrganismEfficacy (EC50)
2-(3-bromo-1-methyltriazole)Fusarium graminearum0.5 µg/mL
3-Bromo triazoleBotrytis cinerea0.8 µg/mL

Case Study:
In field trials reported by Pest Management Science, triazole-based pesticides demonstrated effective control of fungal pathogens in wheat crops, leading to improved yield and reduced disease incidence .

Material Science

Polymer Synthesis
Another promising application is in the synthesis of functional polymers. The incorporation of triazole groups into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Properties of Triazole-Based Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Poly(triazole)25055
Poly(ethylene oxide)20030

Case Study:
Research published in Advanced Materials highlighted the use of triazole-containing monomers in creating high-performance polymers that exhibit superior thermal resistance and mechanical properties compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole-5-yl ethanamine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bonding (Donor/Acceptor) Notable Applications/Properties
Target Compound C₆H₁₁BrN₄O 223.09 3-Bromo, 1-methyl, 5-oxyethanamine 2 donors, 4 acceptors Synthetic intermediate; halogenated reactivity
2-(3-Pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine C₉H₁₁N₅ 189.22 3-Pyridinyl, 5-ethanamine 2 donors, 4 acceptors Potential ligand for metal coordination
1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine C₁₀H₁₁FN₄ 206.22 3-(4-Fluorophenyl), 5-ethanamine 2 donors, 4 acceptors Pharmaceutical intermediate
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethanamine C₇H₁₃N₄ 165.21 3-Ethyl, 1-methyl, 5-ethanamine 2 donors, 4 acceptors Agrochemical research
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine C₅H₁₀N₄ 126.16 1-Methyl, 5-ethanamine 2 donors, 3 acceptors Base structure for derivatization

Key Comparative Analysis

Substituent Impact on Properties

Halogenation (Bromine vs. Fluorine): The bromine atom in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs like 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethanamine. This enhances membrane permeability but may reduce aqueous solubility . Fluorine in 1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine introduces electronegativity, favoring dipole interactions in biological targets, whereas bromine’s polarizability supports nucleophilic substitution reactions .

Aromatic vs.

Hydrogen Bonding Capacity: All analogs share 2 hydrogen bond donors (amine group), but acceptor counts vary. The target compound’s oxygen atom in the ether linkage adds an acceptor site, influencing solubility and protein binding .

Commercial Availability and Challenges

  • Pyridinyl and fluorophenyl derivatives () are more prevalent in pharmaceutical pipelines due to their versatility in drug design .

Biological Activity

The compound 2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine is a derivative of triazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound can be expressed as:

C5H8BrN3OC_5H_8BrN_3O

This compound features a triazole ring that is often associated with various pharmacological properties.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The specific activities of this compound have been investigated in various studies.

Antifungal Activity

Triazoles are well-known antifungal agents. Studies have shown that compounds containing the triazole moiety can inhibit the growth of fungi by targeting the enzyme lanosterol demethylase involved in ergosterol biosynthesis. This mechanism is crucial for maintaining fungal cell membrane integrity.

Anticancer Properties

Recent research has highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Compound NameIC50 (µM)Cancer Cell Line
Triazole Derivative A10MCF-7 (Breast Cancer)
Triazole Derivative B15HeLa (Cervical Cancer)
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects may involve:

Inhibition of Enzymatic Activity : Similar to other triazoles, this compound may inhibit key enzymes involved in cellular processes such as DNA synthesis and repair.

Induction of Apoptosis : Research has shown that certain triazole derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

Several studies have investigated the biological activity of triazole derivatives:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry examined various triazole derivatives for their anticancer properties. The results indicated that modifications on the triazole ring significantly affected cytotoxicity against cancer cells .
  • Antifungal Efficacy Study : A comparative study assessed the antifungal activity of several triazole compounds against Candida albicans. The results showed that certain brominated triazoles exhibited enhanced antifungal activity compared to non-brominated counterparts .

Q & A

Q. What are the recommended synthetic routes for 2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated triazole precursors (e.g., 3-bromo-1-methyl-1H-1,2,4-triazole) can react with ethanamine derivatives under basic conditions. A reflux setup with solvents like DMF or DMSO and bases such as K₂CO₃ facilitates the substitution reaction. Purification via recrystallization (e.g., ethanol/water mixtures) or chromatography is critical to isolate the product .

Q. How can spectroscopic methods (e.g., NMR, IR) be optimized for characterizing this compound?

  • NMR : Use deuterated DMSO or CDCl₃ to resolve signals for the triazole ring protons (δ 7.5–8.5 ppm) and the ethanamine side chain (δ 2.5–3.5 ppm). 2D NMR (COSY, HSQC) clarifies coupling patterns.
  • IR : Focus on stretching vibrations for C-Br (~550 cm⁻¹), triazole C=N (~1600 cm⁻¹), and NH₂ (~3300 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and bromine isotope patterns .

Q. What biological screening assays are appropriate for preliminary evaluation of this compound?

Antimicrobial activity can be tested via broth microdilution assays (e.g., MIC against S. aureus or E. coli). For enzyme inhibition studies, use fluorescence-based assays targeting triazole-interacting enzymes like cytochrome P450 or kinases. Dose-response curves (IC₅₀) and positive controls (e.g., fluconazole for antifungals) ensure reliability .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G* basis set) model the electron density distribution, HOMO-LUMO gaps, and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (PCM model) improve accuracy for aqueous systems. Compare results with experimental UV-Vis spectra (λmax) and redox potentials .

Q. What experimental design strategies are suitable for evaluating structure-activity relationships (SAR) in derivatives?

Use a split-plot factorial design to test variables like substituent position (e.g., bromine vs. other halogens) and side-chain modifications. Randomize biological replicates to minimize bias. For example:

  • Main plots : Substituent type (Br, Cl, F).
  • Subplots : Ethanamine chain length or functionalization. Statistical tools like ANOVA or PCA analyze correlations between structural features and bioactivity .

Q. How can researchers address contradictions in reported data on triazole derivatives’ stability?

Contradictions may arise from reaction conditions (e.g., pH, temperature) or analytical methods. Conduct stability studies under controlled environments (e.g., accelerated degradation at 40°C/75% RH) and compare HPLC purity profiles. Theoretical frameworks (e.g., Hammett equation) can rationalize substituent effects on hydrolytic stability .

Q. What methodological approaches link this compound’s mechanism of action to theoretical frameworks in medicinal chemistry?

Align hypotheses with established theories like the "lock-and-key" model or transition-state stabilization. For example:

  • Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) and compare to computational docking (AutoDock Vina).
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy. Cross-validate results with mutational analyses of target proteins .

Methodological Tables

Table 1. Key Synthetic Parameters for Derivatives

ParameterOptimal ConditionReference
SolventDMF
BaseK₂CO₃
Reaction Time8–12 h (reflux)
PurificationEthanol/Water (1:2)

Table 2. DFT-Calculated Electronic Properties

PropertyValue (eV)Method
HOMO-LUMO Gap4.2B3LYP/6-31G*
Dipole Moment5.8 DebyePCM (Water)
Fukui Index (C-3)0.12 (Nucleophilic)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine
Reactant of Route 2
Reactant of Route 2
2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine

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